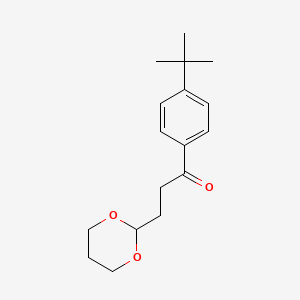

4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone

Description

4'-Tert-butyl-3-(1,3-dioxan-2-yl)propiophenone (CAS: N/A; molecular formula: C₁₇H₂₄O₃) is a propiophenone derivative characterized by a tert-butyl group at the 4'-position of the phenyl ring and a 1,3-dioxane ring attached via a propionyl group at the 3-position. This compound is primarily utilized in pharmaceutical and chemical synthesis as an intermediate, leveraging its stability and reactivity in catalytic processes .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-17(2,3)14-7-5-13(6-8-14)15(18)9-10-16-19-11-4-12-20-16/h5-8,16H,4,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDNPGPYSPKMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645995 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-32-9 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Overview

The preparation of 4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone typically involves multi-step organic synthesis methods. These methods often rely on key intermediates such as substituted benzaldehydes or ketones, followed by reactions involving dioxane derivatives.

Reformatsky Reaction

The Reformatsky reaction has been identified as a crucial step in the synthesis of related compounds. This reaction involves the use of zinc dust and alkyl halides (e.g., tert-butyl bromoacetate or tert-butyl iodoacetate) to form a Reformatsky reagent in tetrahydrofuran (THF). The reagent is then reacted with an appropriate precursor to yield intermediates that can be further modified into the target compound.

Ketal Formation

Reaction Conditions and Optimization

Solvent Selection

Solvents like dichloromethane and THF are commonly used due to their ability to stabilize intermediates during reactions. Dichloromethane is particularly favored for ketal formation due to its compatibility with acid catalysts.

Temperature Control

Temperature plays a critical role in optimizing yields:

Catalysts

Acid catalysts such as camphor sulfonic acid are preferred for ketal formation due to their efficiency in promoting cyclic acetalization without side reactions.

Challenges and Observations

Yield Limitations

While the Reformatsky reaction provides moderate yields (~65%), further optimization may be required to improve the efficiency of subsequent steps.

Environmental Considerations

Some steps involve chlorinated solvents, which may pose environmental concerns. Green chemistry approaches could be explored to minimize solvent usage.

Data Table: Key Reaction Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Reformatsky Reaction | Zinc-mediated coupling | Zinc dust, tert-butyl halides | THF | 65°C | ~65% |

| Ketal Formation | Cyclic acetalization | 2,2-Dimethoxypropane | Dichloromethane | 48–50°C | Moderate |

Chemical Reactions Analysis

4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The dioxane ring and tert-butyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs of 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone include halogenated, methylated, and methoxylated derivatives. These compounds share the propiophenone backbone but differ in substituents on the phenyl ring, influencing their physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Phenyl Ring) | Molecular Formula | Molecular Weight | XLogP3 | Key Applications |

|---|---|---|---|---|---|

| This compound | 4'-tert-butyl | C₁₇H₂₄O₃ | 276.37 | 3.8* | Pharmaceutical intermediates |

| 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 4'-Cl | C₁₃H₁₅ClO₃ | 254.71 | 2.5 | Industrial research |

| 2'-Cl-4',5'-F₂-3-(1,3-dioxan-2-yl)propiophenone | 2'-Cl, 4',5'-F₂ | C₁₃H₁₃ClF₂O₃ | 291.69 | 3.1 | Pharmaceutical intermediates |

| 3',5'-dimethyl-4'-methoxy analog | 3',5'-CH₃, 4'-OCH₃ | C₁₅H₂₀O₅ | 280.32 | 2.2 | Synthetic intermediates |

| 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone | 3'-Br | C₁₃H₁₅BrO₃ | 299.17 | 3.0 | Cross-coupling reactions |

*Estimated based on substituent contributions.

Key Research Findings

Synthetic Versatility : The 1,3-dioxane ring enhances stability in acidic conditions, making these compounds suitable for multi-step syntheses .

Pharmaceutical Relevance : Halogenated analogs serve as intermediates in anticancer agents () and protease inhibitors.

Environmental Impact: Phytotoxicity studies highlight the ecological risks of phenolic propiophenone derivatives, urging careful disposal .

Biological Activity

4'-Tert-butyl-3-(1,3-dioxan-2-YL)propiophenone is a synthetic organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. Its molecular structure includes a propiophenone moiety and a dioxane ring, which may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 262.34 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Similar compounds have shown potential in modulating metabolic pathways, which can lead to therapeutic effects. The dioxane ring may play a crucial role in these interactions, enhancing binding affinities and influencing pharmacokinetic properties.

Biological Activity Studies

Research indicates that derivatives of propiophenones often exhibit notable pharmacological properties, including anti-inflammatory and analgesic activities. For instance, compounds with similar structures have been investigated for their effects on metabolic enzymes and cellular signaling pathways.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(1,3-Dioxan-2-Yl)Butyrophenone | C15H18O3 | Exhibits anti-inflammatory properties |

| 2-(1,3-Dioxan-2-Yl)-4,5-diphenyl-1H-imidazole | C19H20N2O2 | Potential ACAT inhibitor |

| 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | C13H14Cl2O3 | Enhanced stability and reactivity |

| 3-(1,3-Dioxan-2-YL)-4-methylpropiophenone | C16H20O3 | Altered lipophilicity affecting bioavailability |

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that structurally related dioxane derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of cell cycle regulators.

- Antimicrobial Properties : Research indicated that analogs of propiophenones showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The dioxane moiety was suggested to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for further development. Preliminary studies suggest that compounds in this class may exhibit cytotoxicity at higher concentrations, necessitating careful evaluation during drug development processes.

Q & A

Basic: What synthetic strategies are recommended for 4'-tert-butyl-3-(1,3-dioxan-2-yl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or ketone functionalization. For example, tert-butyl-substituted propiophenones are often synthesized via nucleophilic addition to pre-functionalized aromatic rings. Key steps include:

- Protection of reactive groups : Use of dioxane rings to stabilize intermediates (common in related compounds like 3-(1,3-dioxan-2-yl)-4'-n-propylpropiophenone) .

- Catalytic systems : Lewis acids (e.g., AlCl₃) for acylation, with temperature control (60–80°C) to minimize side reactions .

- Purification : Column chromatography (ethyl acetate/hexane gradients) to isolate the tert-butyl derivative, as seen in structurally similar compounds .

Yield optimization requires precise stoichiometry of tert-butylating agents (e.g., tert-butyl chloride) and monitoring reaction progress via TLC or HPLC .

Advanced: How do substituent positions (e.g., tert-butyl vs. methoxy) on the aromatic ring affect the compound’s electronic properties and reactivity?

Methodological Answer:

Comparative studies of analogs (e.g., 3',4'-dimethoxy or 3',5'-dimethoxy derivatives) reveal:

- Electron-donating effects : The tert-butyl group induces steric hindrance and hyperconjugation, reducing electrophilic substitution rates compared to methoxy groups, which enhance electron density via resonance .

- Spectroscopic validation : UV-Vis and NMR (e.g., upfield shifts in ¹H-NMR for tert-butyl protons) confirm electronic perturbations .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) quantify substituent effects on reactivity, as demonstrated in terphenyl-based proteomimetics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C-NMR confirm regiochemistry (e.g., tert-butyl singlet at ~1.3 ppm) and dioxane ring integrity (multiplet signals at 4.0–4.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 306.3 for C₁₈H₂₆O₃) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as applied to terphenyl compounds .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. inert behavior) for this compound?

Methodological Answer:

- Experimental replication : Standardize assay conditions (e.g., DPPH radical scavenging at pH 7.4, 25°C) to minimize variability .

- Structure-activity relationship (SAR) : Compare tert-butyl derivatives with halogenated or methoxylated analogs (e.g., 2',6'-dichloro variants) to isolate substituent-specific effects .

- Mechanistic studies : Use ESR spectroscopy to detect radical intermediates or HPLC-MS to identify degradation products under assay conditions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV exposure destabilizes dioxane rings .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dioxane moiety, which can form ketone byproducts .

- Long-term stability : Monitor via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) to detect decomposition .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

Methodological Answer:

- QSAR models : Train algorithms using datasets of propiophenone derivatives (e.g., 3-(3,5-di-tert-butylphenyl)propionic acid) to estimate LogP (predicted ~3.5 for tert-butyl-dioxane derivatives) .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

- ADMET prediction : Tools like SwissADME incorporate tert-butyl’s lipophilicity and dioxane’s polarity to optimize bioavailability .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Toxicity screening : Follow EPA DSSTox guidelines (e.g., DTXSID codes for structural analogs) to assess hazards .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., tert-butyl chloride) .

- Waste disposal : Neutralize acidic byproducts (e.g., propionic acid derivatives) before disposal, adhering to institutional protocols .

Advanced: How does the tert-butyl group influence supramolecular interactions in crystal packing?

Methodological Answer:

- X-ray diffraction : Analyze tert-butyl’s role in forming van der Waals contacts vs. hydrogen bonds (e.g., in 3,3',5,5'-tetra(tert-butyl)diphenoquinone derivatives) .

- Thermal analysis : DSC/TGA reveals tert-butyl’s impact on melting points (e.g., higher thermal stability vs. methyl-substituted analogs) .

- Hirshfeld surface analysis : Quantify steric contributions of tert-butyl to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.